molecular formula C21H16N4 B13747218 2,4,6-Tri(pyridin-4-yl)aniline

2,4,6-Tri(pyridin-4-yl)aniline

Cat. No.: B13747218
M. Wt: 324.4 g/mol
InChI Key: RGAUGAJFWVJDPE-UHFFFAOYSA-N
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Description

2,4,6-Tri(pyridin-4-yl)aniline is an organic compound with the molecular formula C21H15N4 It is characterized by the presence of three pyridine rings attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(pyridin-4-yl)aniline typically involves the condensation of 4-pyridinecarboxaldehyde with aniline in the presence of a suitable catalyst. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tri(pyridin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine rings to piperidine derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4,6-Tri(pyridin-4-yl)aniline in various applications is primarily based on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. In biological systems, the compound’s interaction with enzymes and receptors can modulate their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Tri(pyridin-4-yl)aniline is unique due to its aniline core, which provides distinct electronic properties and reactivity compared to other pyridine-based compounds. Its ability to form stable complexes with a variety of metals makes it particularly valuable in catalysis and material science .

Properties

Molecular Formula

C21H16N4

Molecular Weight

324.4 g/mol

IUPAC Name

2,4,6-tripyridin-4-ylaniline

InChI

InChI=1S/C21H16N4/c22-21-19(16-3-9-24-10-4-16)13-18(15-1-7-23-8-2-15)14-20(21)17-5-11-25-12-6-17/h1-14H,22H2

InChI Key

RGAUGAJFWVJDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(C(=C2)C3=CC=NC=C3)N)C4=CC=NC=C4

Origin of Product

United States

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